3-Bromo-2-fluoro-6-iodoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

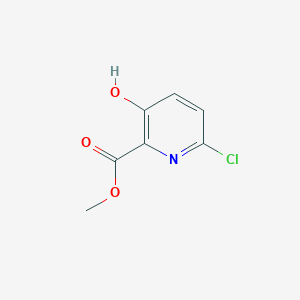

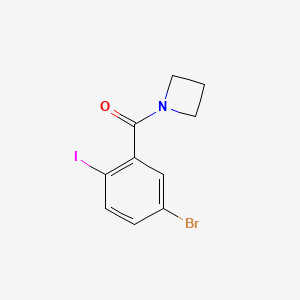

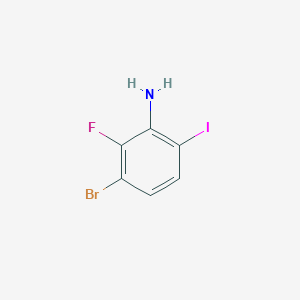

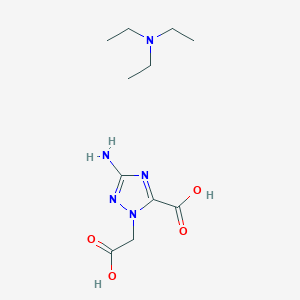

“3-Bromo-2-fluoro-6-iodoaniline” is an organic compound with the chemical formula C6H4BrFIN . It has a molecular weight of 315.91 . It is a solid at ambient temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 .

Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 315.91 .

Applications De Recherche Scientifique

Halogen-Rich Intermediates in Medicinal Chemistry

3-Bromo-2-fluoro-6-iodoaniline and similar halogen-rich compounds are valuable as building blocks in medicinal chemistry. The synthesis of such compounds can lead to a variety of pentasubstituted pyridines, which are crucial for further chemical manipulations in drug development (Wu et al., 2022).

Role in SNAr Displacements

In the study of SNAr (nucleophilic aromatic substitution) reactions, compounds like this compound serve as critical reactants. These reactions are fundamental in organic chemistry and are used to determine reactivity orders and understand reaction mechanisms, which are pivotal in drug synthesis (Liu & Robins, 2007).

Electrochemical Oxidation Studies

This compound is also used in studying electrochemical oxidation processes. Such studies are significant in understanding the chemical behavior of bromoanilines and iodoanilines in various solutions, which is important for developing new electrochemical methods and materials (Kádár et al., 2001).

Synthesis of Haloabscisic Acids

Research involving the synthesis of haloabscisic acids, where halogen-substituted anilines are precursors, is another application. These compounds are studied for their biological activities and metabolic stability, which has implications in agricultural chemistry (Arai et al., 1999).

Investigation in Tumor Uptake Studies

In the field of medicinal chemistry, derivatives of this compound are synthesized and investigated for their potential in tumor uptake, which is a critical area in cancer research (Mercer et al., 1989).

Versatile Synthesis Applications

Its derivatives are used in the versatile synthesis of fluoropyridines and pyridones, which have wide applications in developing pharmaceuticals and other organic compounds (Sutherland & Gallagher, 2003).

Microscale Synthesis

This compound is also utilized in microscale synthesis processes in laboratory settings, demonstrating its role in educational and experimental chemistry (Pelter et al., 2004).

Mécanisme D'action

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It’s worth noting that anilines and their derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromo, fluoro, and iodo substituents on the aniline ring can potentially influence these reactions.

Biochemical Pathways

Anilines and their derivatives can participate in a variety of biochemical reactions and pathways, depending on their specific substitutions and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-iodoaniline . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Propriétés

IUPAC Name |

3-bromo-2-fluoro-6-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMXXLOVVAXAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)

![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)

![(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383885.png)